

Application of Propidium Monoazide (PMA) in Flow Cytometry for Cell Viability Analysis

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Compound of Interest

Compound Name: *Propidium monoazide*

Cat. No.: *B1226885*

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Application Note & Protocol

Introduction

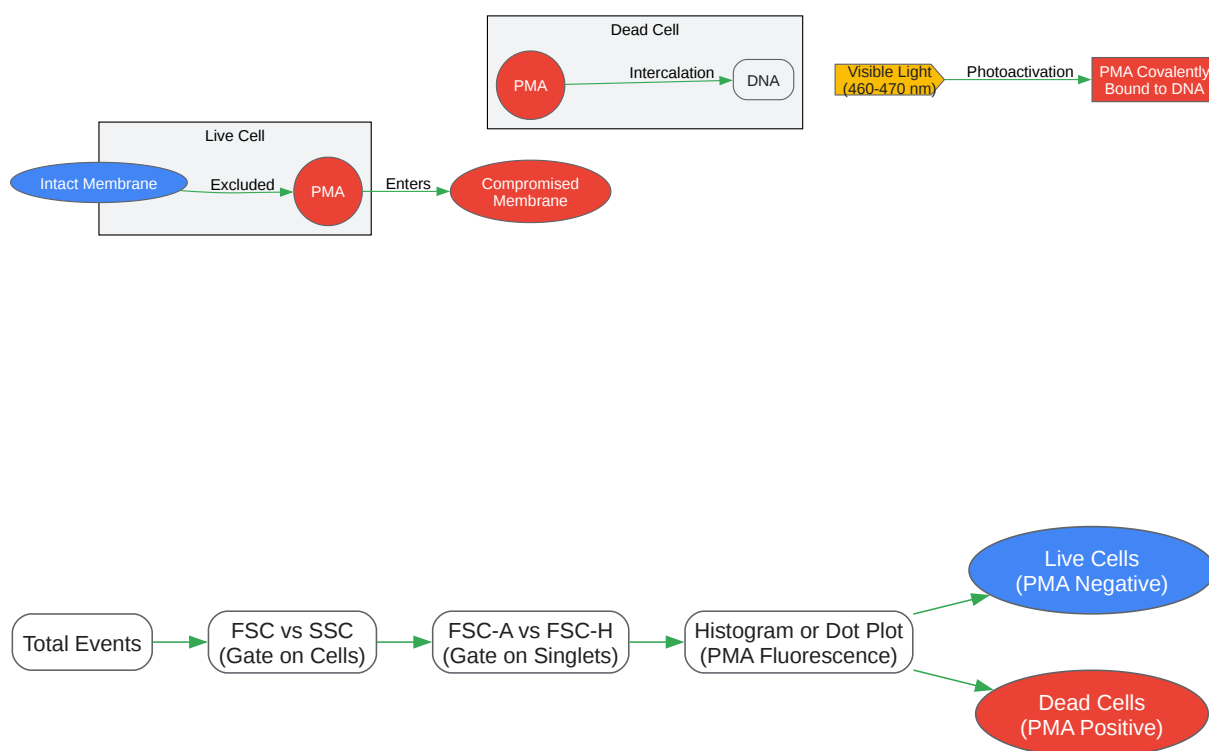
Accurate assessment of cell viability is critical in many areas of life science research, including drug discovery, toxicology, and microbiology. Flow cytometry is a powerful high-throughput technique for single-cell analysis, and the exclusion of non-viable cells is paramount for obtaining accurate data. **Propidium Monoazide (PMA)** is a photoreactive DNA-binding dye that offers a robust method for differentiating between live and dead cells. Unlike traditional viability dyes like Propidium Iodide (PI) or 7-AAD, PMA can be covalently cross-linked to DNA in membrane-compromised cells upon photoactivation. This irreversible binding makes PMA particularly suitable for experiments where cells need to be fixed or permeabilized after viability staining, as the dye is not lost during subsequent processing steps.

PMA is a cell membrane-impermeant dye that selectively penetrates cells with compromised membranes, characteristic of dead or dying cells. Once inside, PMA intercalates into the DNA. Subsequent exposure to a strong visible light source activates the azide group on the PMA molecule, leading to the formation of a reactive nitrene radical that covalently binds to the DNA. This permanent modification ensures that the DNA from dead cells is labeled, allowing for their exclusion from analysis. Live cells, with their intact cell membranes, exclude the dye and therefore remain unstained.

This application note provides a detailed protocol for the use of PMA in flow cytometry for cell viability analysis, including guidelines for optimization, data analysis, and troubleshooting.

Principle of PMA Staining for Viability

The mechanism of PMA for cell viability analysis is a two-step process involving selective entry into dead cells followed by photo-induced covalent binding to DNA.



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